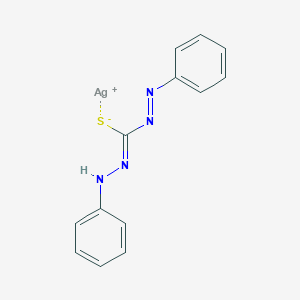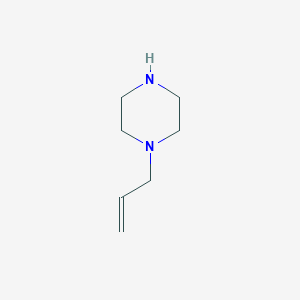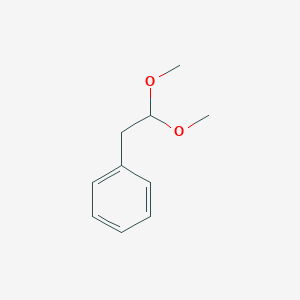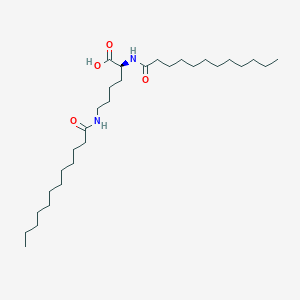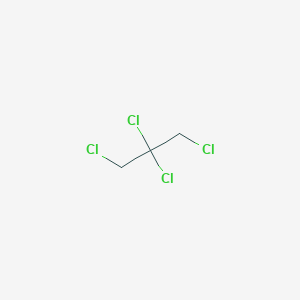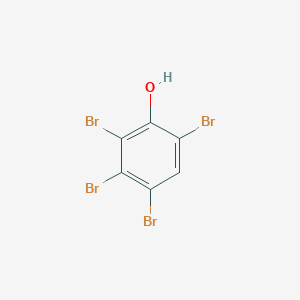
Aluminium gadolinium trioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminium gadolinium trioxide (AlGdO3) is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a type of rare earth metal oxide that is composed of aluminium, gadolinium, and oxygen atoms. In
Wirkmechanismus
The mechanism of action of Aluminium gadolinium trioxide is not fully understood, but it is believed to be related to its unique electronic properties. Aluminium gadolinium trioxide has a high surface area and unique electronic structure, which allows it to interact with other molecules and ions in the environment. This interaction can lead to changes in the chemical and physical properties of the environment, which can have a significant impact on various processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Aluminium gadolinium trioxide are not well understood, but studies have shown that it is relatively safe for use in biomedical applications. In one study, Aluminium gadolinium trioxide was found to be non-toxic to cells and did not induce any significant changes in cell viability or morphology. However, further studies are needed to fully understand the potential effects of Aluminium gadolinium trioxide on biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Aluminium gadolinium trioxide in lab experiments is its unique properties, which allow it to be used in various applications. Aluminium gadolinium trioxide is also relatively easy to synthesize and can be produced in large quantities. However, one of the main limitations of using Aluminium gadolinium trioxide in lab experiments is its high cost, which can make it difficult to conduct large-scale studies.
Zukünftige Richtungen
There are several future directions for research on Aluminium gadolinium trioxide, including the development of new synthesis methods, the exploration of its potential applications in energy storage and catalysis, and the investigation of its potential effects on biological systems. Additionally, further studies are needed to fully understand the mechanism of action of Aluminium gadolinium trioxide and its potential impact on various processes.
Synthesemethoden
The synthesis of Aluminium gadolinium trioxide can be achieved through various methods, including solid-state reaction, sol-gel method, and hydrothermal synthesis. The solid-state reaction involves mixing aluminium oxide, gadolinium oxide, and oxygen in a crucible and heating the mixture at high temperatures. The sol-gel method involves the formation of a gel by mixing a precursor solution and then heating the gel to form the desired compound. The hydrothermal synthesis method involves the use of high-pressure and high-temperature conditions to promote the formation of the compound.
Wissenschaftliche Forschungsanwendungen
Aluminium gadolinium trioxide has been extensively studied for its potential applications in various fields, including biomedical imaging, catalysis, and energy storage. In biomedical imaging, Aluminium gadolinium trioxide has been used as a contrast agent for magnetic resonance imaging (MRI) due to its high magnetic moment and excellent stability. In catalysis, Aluminium gadolinium trioxide has been used as a catalyst for various reactions due to its high surface area and unique electronic properties. In energy storage, Aluminium gadolinium trioxide has been used as a potential electrode material for lithium-ion batteries due to its high capacity and stability.
Eigenschaften
CAS-Nummer |
12003-44-0 |
|---|---|
Produktname |
Aluminium gadolinium trioxide |
Molekularformel |
AlGdO3 |
Molekulargewicht |
232.2 g/mol |
IUPAC-Name |
aluminum;gadolinium(3+);oxygen(2-) |
InChI |
InChI=1S/Al.Gd.3O/q2*+3;3*-2 |
InChI-Schlüssel |
YYXJRCXTIUJJMP-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Al+3].[Gd+3] |
Kanonische SMILES |
[O-2].[O-2].[O-2].[Al+3].[Gd+3] |
Andere CAS-Nummern |
12003-44-0 |
Synonyme |
aluminium gadolinium trioxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



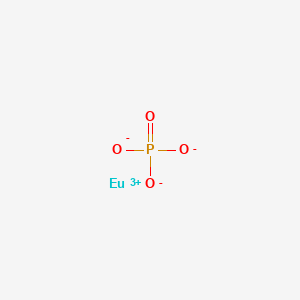
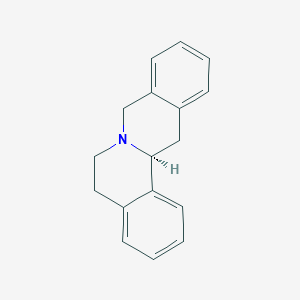
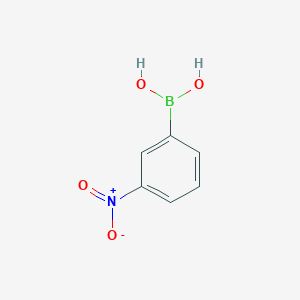

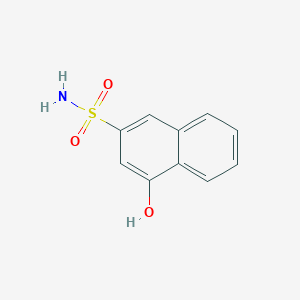


![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)
